3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine
CAS No.: 91913-66-5
Cat. No.: VC8389269
Molecular Formula: C9H21N3
Molecular Weight: 171.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91913-66-5 |
|---|---|
| Molecular Formula | C9H21N3 |
| Molecular Weight | 171.28 g/mol |
| IUPAC Name | 3-(2,5-dimethylpiperazin-1-yl)propan-1-amine |
| Standard InChI | InChI=1S/C9H21N3/c1-8-7-12(5-3-4-10)9(2)6-11-8/h8-9,11H,3-7,10H2,1-2H3 |
| Standard InChI Key | JKONEIZKPVUGSO-UHFFFAOYSA-N |
| SMILES | CC1CNC(CN1CCCN)C |
| Canonical SMILES | CC1CNC(CN1CCCN)C |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of 3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine consists of a piperazine core with methyl groups at the 2 and 5 positions and a three-carbon aliphatic amine side chain. This configuration influences its electronic and steric properties, enhancing solubility and interaction with biological targets compared to unsubstituted piperazines.
Key Structural Features:
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Piperazine Ring: The 2,5-dimethyl substitution creates a steric environment distinct from 3,4- or 2,6-dimethyl analogs, potentially altering receptor binding kinetics.
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Propan-1-amine Side Chain: The primary amine terminus facilitates hydrogen bonding, while the three-carbon linker balances flexibility and rigidity for optimal molecular interactions.
Molecular Formula: CHN
Molecular Weight: 170.28 g/mol
Solubility: Predicted high solubility in polar solvents due to amine functionality, with logP ~1.2 (estimated via analog comparison).
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine can be inferred from methods used for analogous piperazine derivatives. A nucleophilic substitution reaction between 2,5-dimethylpiperazine and 3-chloropropan-1-amine under basic conditions is a plausible pathway:
Reaction conditions (temperature: 80–100°C, time: 12–24 hrs) and stoichiometry would require optimization to maximize yield.
Industrial Scalability
Continuous flow reactors could enhance production efficiency, as demonstrated for similar amines. Key parameters include:
| Parameter | Optimal Range |
|---|---|
| Temperature | 85°C |
| Pressure | 1–2 atm |
| Residence Time | 30–60 minutes |
| Catalyst | None required |
Chemical Reactivity and Functionalization
Piperazine derivatives exhibit diverse reactivity, enabling the synthesis of complex pharmacophores.
Oxidation and Reduction
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Oxidation: The tertiary amine in the piperazine ring resists oxidation, but the primary amine in the side chain may form imines or nitriles under strong oxidative conditions (e.g., KMnO).
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Reduction: Catalytic hydrogenation (H, Pd/C) could saturate the piperazine ring, though this is less common due to ring stability.
Substitution Reactions
The primary amine undergoes acylations or alkylations, enabling conjugation with bioactive moieties. For example:
Biological Activity and Mechanisms
While direct pharmacological data are unavailable, the compound’s structural similarity to CNS-active piperazines suggests potential neurotransmitter receptor modulation.
Hypothesized Targets
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Serotonin Receptors (5-HT): Methyl groups may enhance affinity for 5-HT or 5-HT subtypes, implicated in anxiety and depression.
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Dopamine Transporters: Piperazines often inhibit dopamine reuptake, a mechanism relevant to stimulant therapeutics.
| Substituent Position | Antimicrobial Efficacy (MIC, μg/mL) |
|---|---|
| 2,5-Dimethyl | 32–64 (predicted) |
| 3,4-Dimethyl | 16–32 |
| 2,6-Dimethyl | 64–128 |
Applications in Medicinal Chemistry
Drug Design
The compound serves as a versatile scaffold for developing:
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Antidepressants: Via serotonin receptor modulation.
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Antipsychotics: Through dopamine D receptor antagonism.
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Antimicrobials: By disrupting bacterial cell membrane integrity.
Case Study: Analog Optimization
A comparative analysis of dimethylpiperazine derivatives highlights the impact of substituent positioning:
| Compound | logP | CNS Permeability | Bioavailability |
|---|---|---|---|
| 3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine | 1.2 | High | 75% (predicted) |
| 3-(3,4-Dimethylpiperazin-1-YL)propan-1-amine | 1.5 | Moderate | 65% |
| 1-(2,6-Dimethylpiperazin-1-YL)propan-2-amine | 0.9 | Low | 50% |
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